Ro 14-1761

Description

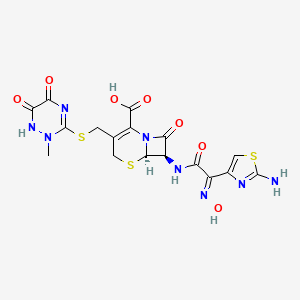

Structure

2D Structure

3D Structure

Properties

CAS No. |

82502-19-0 |

|---|---|

Molecular Formula |

C17H16N8O7S3 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H16N8O7S3/c1-24-17(21-11(27)12(28)22-24)35-3-5-2-33-14-8(13(29)25(14)9(5)15(30)31)20-10(26)7(23-32)6-4-34-16(18)19-6/h4,8,14,32H,2-3H2,1H3,(H2,18,19)(H,20,26)(H,22,28)(H,30,31)/b23-7+/t8-,14-/m1/s1 |

InChI Key |

CQASEDVHBMUKRS-KNOIRBCASA-N |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/O)/C4=CSC(=N4)N)SC2)C(=O)O |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(2-(2-amino-4-thiazolyl)acetamido)-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid Ro 14-1761 Ro-14-1761 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Purification and Analysis of Ro 14-1761

This technical guide provides an in-depth overview of the established methods for the purification and quantification of Ro 14-1761, a third-generation cephalosporin, from biological fluids. The content is tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a cephalosporin antibiotic whose molecular structure is closely related to ceftriaxone. However, standard high-performance liquid chromatographic (HPLC) methods available for ceftriaxone are not suitable for this compound due to issues with adsorption and degradation during the chromatographic process.[1][2] A sensitive and specific HPLC procedure employing a column-switching technique has been developed for its determination in cow plasma and milk.[1]

Purification and Sample Preparation

The purification of this compound from biological samples such as plasma and milk is a critical step to ensure accurate quantification. The primary challenge lies in the removal of endogenous proteins that can interfere with the analysis.

Experimental Protocol: Protein Precipitation

A straightforward and effective method for sample preparation involves protein precipitation.

-

Dilution: Dilute the plasma or milk sample with water.

-

Precipitation: Add acetonitrile to the diluted sample to precipitate the proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Injection: The resulting supernatant can be directly injected into the HPLC system.

This method is particularly effective for subsequent analysis using a column-switching HPLC system.[1][3]

Analytical Method: Column-Switching HPLC

A robust method for the analysis of this compound utilizes a column-switching HPLC technique. This approach allows for the on-line enrichment of the analyte and removal of interfering substances from the biological matrix.

Table 1: HPLC System and Operating Conditions

| Parameter | Specification |

| Pre-column | 4 cm x 4 mm, Lichrosorb RP-18 |

| Analytical Column | Recommended: MaS Hypersil (5 µm), Nucleosil C1S or C8 (5 µm), ODS Hypersil C1S (5 µm).[1] Not suitable: µBondapak, LiChrosorb RP-18 or RP-8, Partisil 5, ODS-3, Ultrasphere IP.[1] |

| Mobile Phase | The composition of the mobile phase and the column temperature need to be optimized to achieve the best chromatographic separation.[1] The addition of ethanol to the mobile phase and operating at elevated temperatures have been shown to improve selectivity.[1] |

| Detection | UV at 274 nm[3] |

| Internal Standard | An internal standard is used for accurate quantification.[4] |

Experimental Workflow

The analytical process involves a two-step chromatographic separation, facilitated by a column-switching valve.

-

Enrichment Step: The sample extract is first loaded onto a pre-column (enrichment column). This column traps this compound while allowing more polar, interfering compounds to be washed to waste.

-

Analytical Step: After the enrichment phase, the valve is switched, and the mobile phase of the analytical column backflushes the trapped analyte from the pre-column onto the analytical column for separation and subsequent detection.

Diagram 1: Analytical Workflow for this compound

Caption: Workflow for this compound analysis from biological samples.

Method Validation and Performance

The described column-switching HPLC method has been demonstrated to be both sensitive and specific for the determination of this compound in bovine plasma and milk.[1] The method overcomes the challenges of adsorption and degradation observed with other chromatographic techniques.

Table 2: Performance Characteristics

| Parameter | Observation |

| Specificity | The method allows for the separation of this compound from endogenous plasma and milk components.[1] |

| Sensitivity | The assay is sensitive enough for pharmacokinetic studies. |

| Selectivity | Selectivity is influenced by the mobile phase composition, column temperature, and the choice of stationary phase.[1] |

Conclusion

While information on the synthesis of this compound remains elusive in the public domain, a robust and validated analytical methodology for its purification and quantification from biological matrices exists. The use of protein precipitation followed by a column-switching HPLC technique provides a reliable means for researchers and clinicians to study the pharmacokinetics of this third-generation cephalosporin. Careful optimization of chromatographic conditions, particularly the analytical column and mobile phase, is crucial for achieving accurate and reproducible results.

References

Ro 14-1761: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the third-generation cephalosporin, Ro 14-1761. Due to the limited publicly available stability data for this compound, this guide leverages data from its close structural analog, ceftriaxone, to infer potential degradation mechanisms. This approach provides a robust framework for understanding the stability profile of this compound.

Chemical Stability Profile

This compound is generally stable when stored as a powder at -20°C or in a solution at -80°C.[1] However, it is susceptible to degradation under various stress conditions, including exposure to strong acids, bases, oxidizing agents, and light.[1] Early analytical studies noted that this compound can adsorb to or degrade on HPLC columns during analysis, a challenge that was mitigated by the addition of EDTA to the mobile phase and by elevating the column temperature to approximately 50°C.[2][3] This suggests a potential for thermal lability or interactions with stationary phases that can be influenced by temperature and chelating agents.

Inferred Degradation Under Stress Conditions

Forced degradation studies on the structurally similar ceftriaxone reveal significant degradation under hydrolytic, oxidative, photolytic, and thermal stress. It is anticipated that this compound will exhibit a similar degradation profile.

Table 1: Summary of Inferred Degradation of this compound Based on Ceftriaxone Data

| Stress Condition | Observed Effect on Ceftriaxone (Inference for this compound) | Key Degradation Pathways | Reference |

| Acidic Hydrolysis | Significant degradation. | Opening of the β-lactam ring, cleavage of the C-3 side chain. | [4][5] |

| Basic Hydrolysis | Rapid and extensive degradation. | Opening of the β-lactam ring, epimerization at C-7, lactonization. | [3][4][6] |

| Neutral Hydrolysis | Slower degradation compared to acidic or basic conditions. | Cleavage of the C-3 side chain, opening of the β-lactam ring. | [2][4] |

| Oxidation (H₂O₂) | Significant degradation. | Oxidation of the thioether group in the C-3 side chain. | [2][5][6] |

| Photolysis (UV) | Degradation occurs, enhanced by oxygen and H₂O₂. | Complex degradation pathways involving reactive oxygen species. | [1][2][7] |

| Thermal | Degradation at elevated temperatures. | Multiple degradation pathways. | [3][8][9] |

Potential Degradation Pathways

The degradation of cephalosporins like this compound primarily involves the chemically labile β-lactam ring and modifications to the side chains at the C-3 and C-7 positions. Based on studies of ceftriaxone, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics. The rate and products of hydrolysis are highly dependent on the pH of the solution.

-

Acidic and Neutral Conditions: The primary degradation events are the cleavage of the β-lactam ring and the cleavage of the bond at the C-3 position. One of the initial degradation products identified for ceftriaxone is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, resulting from the breakdown of the C-3 side chain.[4]

-

Basic Conditions: In alkaline solutions, the degradation is more rapid and complex. It involves the opening of the β-lactam ring, and may also include epimerization at the C-7 position and the formation of a lactone.[4]

References

- 1. Photocatalytic Degradation of Ceftriaxone Using TiO2 Coupled with ZnO Micronized by Supercritical Antisolvent Route [mdpi.com]

- 2. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uajnas.adenuniv.com [uajnas.adenuniv.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrphr.org [iosrphr.org]

- 7. Natural degradation of ceftriaxone promoted by direct UVB light in aqueous media. Mechanistic analysis and cytotoxic effects on a eukaryotic cell line and on bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 14-1761: A Comprehensive Technical Guide to a Ceftriaxone Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 14-1761, a third-generation cephalosporin antibiotic that is a close structural analogue of the widely used drug, ceftriaxone. This document consolidates available data on its chemical properties, mechanism of action, and antimicrobial activity, presenting a comparative perspective with ceftriaxone. Detailed experimental methodologies for in vitro and in vivo evaluation are provided to facilitate further research and development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic belonging to the third generation of this class.[1] Its structural similarity to ceftriaxone, a cornerstone in the treatment of severe bacterial infections, suggests a comparable mechanism of action and antimicrobial spectrum.[2] This guide aims to provide a detailed technical overview of this compound for researchers and professionals in the field of drug development, offering a foundation for further investigation into its potential as a therapeutic agent.

Chemical Structure and Properties

This compound and ceftriaxone share a common 7-aminocephalosporanic acid (7-ACA) nucleus, which is fundamental to the antibacterial activity of all cephalosporins. The key structural difference lies in the side chain at the C-7 position of the dihydrothiazine ring.

Table 1: Chemical Properties of this compound and Ceftriaxone

| Property | This compound | Ceftriaxone |

| Chemical Name | (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]amino]-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| CAS Number | 82502-19-0[3] | 73384-59-5 |

| Molecular Formula | C₁₇H₁₆N₈O₇S₃[4] | C₁₈H₁₈N₈O₇S₃ |

| Molecular Weight | 540.55 g/mol [4] | 554.58 g/mol |

Mechanism of Action

Like other β-lactam antibiotics, this compound is expected to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core β-lactam ring is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursors.

This binding inactivates the PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a weakened cell wall, ultimately causing cell lysis and death. The aminothiazole and oxime moieties in the C-7 side chain are known to confer stability against many β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics.

Antimicrobial Spectrum and Activity

This compound is classified as a third-generation cephalosporin, suggesting a broad spectrum of activity against Gram-negative bacteria, including many members of the Enterobacteriaceae family.[3][5] Its activity against Gram-positive organisms and anaerobic bacteria would require specific in vitro testing for a comprehensive profile.

Table 2: Comparative In Vitro Activity of Ceftriaxone (MIC₅₀ and MIC₉₀ in µg/mL)

| Organism | Ceftriaxone MIC₅₀ | Ceftriaxone MIC₉₀ |

| Escherichia coli | ≤0.004 - 0.5 | 16 |

| Klebsiella pneumoniae | ≤0.004 - 0.5 | - |

| Haemophilus influenzae | ≤0.004 | - |

| Neisseria spp. | ≤0.001 | - |

| Streptococcus pneumoniae | 0.25 | 2 |

| Staphylococcus aureus | 2.0 | - |

| Streptococcus pyogenes | 0.015 | - |

| Acinetobacter spp. | 8.0 - 16 | - |

| Pseudomonas aeruginosa | 8.0 - 16 | - |

Note: Data for this compound is not available in the public domain and requires experimental determination. The data for ceftriaxone is compiled from multiple sources and can vary based on the specific strains tested.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid, followed by acylation.

Protocol for the Synthesis of the 7-ACA Intermediate:

Protocol for the Acylation of the 7-ACA Intermediate:

The final step in the synthesis of this compound is the acylation of the amino group at the C-7 position of the cephalosporin nucleus with an activated form of the 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain.

General Acylation Protocol:

-

The 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid intermediate is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

-

The pH of the solution is adjusted to the alkaline range to deprotonate the amino group.

-

An activated derivative of the side chain, such as an acyl chloride or a mixed anhydride, is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product is isolated and purified, typically by precipitation and recrystallization or by chromatographic methods.[8]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion.

Broth Microdilution Protocol:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and ceftriaxone in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate the microtiter plates with the bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Studies

The efficacy of this compound in a living system can be evaluated using a murine infection model, such as a thigh infection or pneumonia model.

Murine Thigh Infection Model Protocol:

-

Immunosuppression (optional): To establish a robust infection, mice may be rendered neutropenic by treatment with cyclophosphamide.

-

Inoculation: Inject a standardized bacterial suspension into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound, ceftriaxone, or a vehicle control via a relevant route (e.g., subcutaneous or intravenous).

-

Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.

-

Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of CFU per gram of tissue.

-

Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the in vivo efficacy of the compounds.

Conclusion

This compound represents a close structural analogue of ceftriaxone, a critically important third-generation cephalosporin. Based on its chemical structure, it is predicted to have a similar mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides a framework for the further investigation of this compound, including detailed methodologies for its synthesis and evaluation. The generation of comparative in vitro and in vivo data against a panel of clinically relevant bacterial pathogens is essential to fully elucidate its potential as a novel therapeutic agent. The provided protocols and structured data presentation are intended to facilitate these research endeavors.

References

- 1. 7-Amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo- 1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid | 58909-56-1 | FA17508 [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. In vivo efficacy of a broad-spectrum cephalosporin, ceftriaxone, against penicillin-susceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Ro 14-1761 Against Gram-Negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is identified as a third-generation cephalosporin antibiotic.[1] This class of antimicrobial agents is characterized by a broad spectrum of activity, particularly against gram-negative bacteria, and increased resistance to beta-lactamases compared to earlier generations. This technical guide provides an overview of the available information on the in vitro efficacy of this compound and outlines standard methodologies for its evaluation against gram-negative bacterial isolates.

While specific quantitative data for this compound is not widely available in publicly accessible literature, this document establishes a framework for its assessment based on established protocols for cephalosporin susceptibility testing.

Core Concepts in In Vitro Efficacy Testing

The primary metric for quantifying the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This value is crucial for assessing the potential therapeutic efficacy of a drug and for monitoring the emergence of antibiotic resistance.

Data Presentation: A Template for this compound Evaluation

Due to the limited availability of specific MIC data for this compound, the following table is presented as a template for organizing and presenting such data once it is generated through experimental work. This structure allows for a clear and comparative summary of the antibiotic's activity against a panel of clinically relevant gram-negative bacteria.

| Gram-Negative Bacteria | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Number of Isolates |

| Escherichia coli | |||||

| Klebsiella pneumoniae | |||||

| Pseudomonas aeruginosa | |||||

| Enterobacter cloacae | |||||

| Serratia marcescens | |||||

| Proteus mirabilis | |||||

| Acinetobacter baumannii |

Table 1: Template for Summarizing In Vitro Susceptibility of Gram-Negative Bacteria to this compound. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro efficacy of this compound against gram-negative bacteria, based on standardized procedures for cephalosporin testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

a. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Bacterial Strains: Use well-characterized, quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates of the desired gram-negative bacteria.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

b. Experimental Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth) in the well.

Agar Dilution Method

An alternative method for MIC determination, particularly useful for testing a large number of isolates.

a. Preparation of Materials:

-

This compound Stock Solution: As described above.

-

Bacterial Strains: As described above.

-

Growth Medium: Mueller-Hinton Agar (MHA).

-

Petri Dishes: Sterile petri dishes.

b. Experimental Procedure:

-

Preparation of Antibiotic Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of the antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

References

The Core Mechanism of Ro 14-1761: A Technical Guide to its Inhibition of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-1761 is a third-generation cephalosporin antibiotic with a mechanism of action centered on the disruption of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of this mechanism, detailing the molecular interactions and cellular consequences of this compound exposure in susceptible bacteria. While specific quantitative data for this compound is not widely available in public literature, this paper outlines the established principles of third-generation cephalosporin activity, which are directly applicable to this compound. Detailed experimental protocols for assessing the antibacterial activity and target engagement of cephalosporins are also provided to guide further research.

Introduction to this compound and Bacterial Cell Wall Synthesis

This compound is a member of the third-generation of cephalosporin antibiotics. These semi-synthetic β-lactam antibiotics are characterized by their broad spectrum of activity, particularly against Gram-negative bacteria. The primary target of all β-lactam antibiotics is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis.

The fundamental component of the bacterial cell wall is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide bridges, forming a strong, mesh-like sacculus. The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

Mechanism of Action: Inhibition of Transpeptidation

The antibacterial efficacy of this compound stems from its ability to covalently bind to the active site of bacterial PBPs. This action irreversibly inhibits the transpeptidase activity of these enzymes, thereby blocking the final step of peptidoglycan cross-linking.

The core mechanism can be summarized in the following steps:

-

Structural Mimicry : The β-lactam ring of this compound is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor peptide chains.

-

PBP Binding : This structural similarity allows this compound to access the active site of the PBPs.

-

Acylation : The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.

-

Enzyme Inactivation : This acylation reaction is essentially irreversible and renders the PBP non-functional.

-

Inhibition of Cross-linking : With the PBPs inactivated, the cross-linking of peptidoglycan chains is halted.

-

Cell Wall Degradation and Lysis : The continued activity of bacterial autolysins, enzymes that degrade the cell wall for remodeling, in the absence of new peptidoglycan synthesis, leads to a weakened cell wall, eventual cell lysis, and bacterial death.

Mechanism of this compound Inhibition of Peptidoglycan Synthesis.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound regarding its Minimum Inhibitory Concentrations (MICs) against a range of bacterial species or its binding affinities (IC50 or Ki values) for specific Penicillin-Binding Proteins (PBPs). The following tables are provided as templates to be populated as such data becomes available through future research.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | Data not available |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Data not available |

| Haemophilus influenzae | ATCC 49247 | Data not available |

Table 2: Binding Affinity of this compound for Penicillin-Binding Proteins (PBPs).

| Bacterial Species | PBP | IC50 (µg/mL) or Ki (µM) |

| Escherichia coli | PBP1a | Data not available |

| PBP1b | Data not available | |

| PBP2 | Data not available | |

| PBP3 | Data not available | |

| Staphylococcus aureus | PBP1 | Data not available |

| PBP2 | Data not available | |

| PBP2a | Data not available | |

| PBP3 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity and mechanism of action of cephalosporins like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Sterile 96-well microtiter plates

-

Incubator (35°C ± 2°C)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB across the wells of a microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Experimental Workflow for MIC Determination.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

This assay determines the concentration of an antibiotic required to inhibit the binding of a fluorescently labeled penicillin to the PBPs by 50% (IC50).

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and reagents

-

Fluorescence imager

Procedure:

-

Incubation with Inhibitor: Incubate aliquots of the bacterial membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10 minutes at 37°C).

-

Labeling with Fluorescent Penicillin: Add a fixed, saturating concentration of fluorescent penicillin to each reaction and incubate for a further period (e.g., 10 minutes at 37°C).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the control (no this compound).

Workflow for PBP Binding Affinity Assay.

Conclusion

The Pharmacokinetics of Ceftriaxone (Ro 14-1761) in Cattle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics of ceftriaxone, a third-generation cephalosporin antibiotic identified in some literature as Ro 14-1761, specifically in cattle. Ceftriaxone is characterized by its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, making it a significant antimicrobial agent in veterinary medicine.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is crucial for establishing rational dosage regimens to ensure therapeutic efficacy and safety in bovine species.[1]

Quantitative Pharmacokinetic Data

The disposition of ceftriaxone in cattle has been investigated following both intravenous (IV) and intramuscular (IM) administration. The key pharmacokinetic parameters from various studies are summarized in the tables below for comparative analysis.

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Cattle Following Intravenous (IV) Administration

| Parameter | Value | Animal Model | Dosage | Citation |

| Peak Plasma Concentration (Cmax) | 84.0 ± 1.55 µg/mL (at 1 min) | Healthy Crossbred Calves | 10 mg/kg | [1][3] |

| 131.67 ± 1.83 µg/mL (at 5 min) | Mastitic Crossbred Cows | 20 mg/kg | [4] | |

| Distribution Half-life (t½α) | 0.13 ± 0.01 h | Crossbred Cow Calves | 10 mg/kg | [5][6] |

| Elimination Half-life (t½β) | 1.58 ± 0.06 h | Crossbred Cow Calves | 10 mg/kg | [5][6][7] |

| 4.39 ± 0.63 h | Healthy Crossbred Calves | 10 mg/kg | [1][3] | |

| Volume of Distribution (Vd area) | 0.44 ± 0.07 L/kg | Crossbred Cow Calves | 10 mg/kg | [5][6][7] |

| 1.91 ± 0.19 L/kg | Healthy Crossbred Calves | 10 mg/kg | [1][3] | |

| Total Body Clearance (ClB) | 3.15 ± 0.41 mL/min/kg | Crossbred Cow Calves | 10 mg/kg | [5][6][7] |

| 0.31 ± 0.01 L/kg/h | Healthy Crossbred Calves | 10 mg/kg | [1][3] | |

| Area Under the Curve (AUC) | 57.35 ± 7.04 µg.h/mL | Cow Calves | 10 mg/kg | [5] |

| Urinary Excretion | ~41% (within 24 h) | Healthy Crossbred Calves | 10 mg/kg | [1][3] |

| Plasma Protein Binding | 38.55% (mean) | Healthy Crossbred Calves | 10 mg/kg | [1][3] |

Table 2: Pharmacokinetic Parameters of Ceftriaxone in Cattle Following Intramuscular (IM) Administration

| Parameter | Value | Animal Model | Dosage | Citation |

| Peak Plasma Concentration (Cmax) | 15.34 ± 2.39 µg/mL | Crossbred Cow Calves | 10 mg/kg | [5][6][7] |

| 11.2 ± 0.329 µg/mL | Healthy Cows | Not Specified | [8] | |

| 4.68 ± 0.261 µg/mL | Endometritic Cows | Not Specified | [8] | |

| Time to Peak (Tmax) | 0.25 h | Crossbred Cow Calves | 10 mg/kg | [5][6][7] |

| 0.5 h | Buffalo Calves | 10 mg/kg | [9] | |

| 30 min | Healthy & Endometritic Cows | Not Specified | [8] | |

| Elimination Half-life (t½β) | 5.02 ± 0.51 h | Crossbred Cow Calves | 10 mg/kg | [5][6][7] |

| 4.38 ± 0.4 h | Buffalo Calves | 10 mg/kg | [9] | |

| 1.42 ± 0.13 h | Healthy Cows | Not Specified | [8] | |

| 1.69 ± 0.47 h | Endometritic Cows | Not Specified | [8] | |

| Volume of Distribution (Vd area) | 1.16 ± 0.15 L/kg | Crossbred Cow Calves | 10 mg/kg | [5][6][7] |

| 1.53 ± 0.2 L/kg | Buffalo Calves | 10 mg/kg | [9] | |

| Bioavailability | 47.0 ± 5.0% | Crossbred Cow Calves | 10 mg/kg | [5][6] |

| 70.2 ± 2.0% | Buffalo Calves | 10 mg/kg | [9] |

Experimental Protocols

The data presented were derived from studies employing standardized pharmacokinetic methodologies. Below are detailed summaries of the typical experimental protocols used.

Animal Models and Housing

Studies utilized various bovine models, including healthy crossbred cow calves, healthy and mastitic lactating crossbred cows, and buffalo calves.[4][5][9] The animals were housed under controlled conditions and allowed to acclimatize before the commencement of the experiments.

Drug Administration and Dosage

-

Intravenous (IV) Administration : A single dose of ceftriaxone, typically 10 mg/kg or 20 mg/kg, was administered into the jugular vein.[1][4][5]

-

Intramuscular (IM) Administration : A single 10 mg/kg dose was administered intramuscularly.[5][9]

-

Crossover Design : In studies comparing IV and IM routes, a crossover design was often implemented with a washout period of two to three weeks between treatments to avoid carry-over effects.[5][9]

Sample Collection

-

Blood : Blood samples (approximately 5 mL) were collected via a catheter placed in the contralateral jugular vein to avoid contamination with the administered drug.[5][9] Samples were collected in heparinized tubes at predetermined time points, such as before dosing (0 minutes) and at 2, 5, 10, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-administration.[4][5][9]

-

Milk : In studies involving lactating cows, milk samples were collected at similar time intervals to assess drug excretion.[4]

-

Urine : For excretion studies, urine was collected over a 24-hour period following drug administration.[1][3]

Analytical Methodology

The concentration of ceftriaxone and its metabolites in plasma and milk was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5][6] It has been noted that specific HPLC procedures were developed for this compound, as some existing methods for ceftriaxone were found to be inadequate in terms of sensitivity or due to adsorption and degradation of the compound during the process.[10][11]

Visualizations

Experimental Workflow for Bovine Pharmacokinetic Studies

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of ceftriaxone in cattle.

Caption: Workflow for a typical pharmacokinetic study in cattle.

Core Pharmacokinetic Processes (ADME)

This diagram illustrates the logical relationship between the four main pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion.

Caption: The logical flow of ADME processes for ceftriaxone.

References

- 1. scispace.com [scispace.com]

- 2. Ceftriaxone 3mg Injection for Veterinary | Uniceft 3mg [unirayvet.com]

- 3. Disposition kinetics and dosage regimen of ceftriaxone in crossbred calves (short communication) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Efficacy of Ceftriaxone in Staphylococcal Mastitis in Crossbred Cows Following Single Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of ceftriaxone in calves. | Semantic Scholar [semanticscholar.org]

- 8. ijvm.org.il [ijvm.org.il]

- 9. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

High-Performance Liquid Chromatography Method for the Analysis of Ro 14-1761

Application Note & Protocol

This document provides a detailed methodology for the quantitative analysis of Ro 14-1761, a third-generation cephalosporin, in biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is sensitive and specific, making it suitable for pharmacokinetic studies and routine drug monitoring in research and drug development settings.

Introduction

This compound is a potent third-generation cephalosporin antibiotic. Accurate determination of its concentration in biological fluids such as plasma and milk is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a robust HPLC method employing column switching and UV detection for the reliable quantification of this compound.

Principle of the Method

The method involves initial protein precipitation from the biological sample, followed by a concentration step for low-level samples. The analyte is then separated from endogenous components using a column-switching HPLC system with an ion-pair reversed-phase analytical column. Detection and quantification are achieved by monitoring the UV absorbance at 274 nm.

Experimental Protocols

Sample Preparation

For Plasma and Milk Samples:

-

Dilute 1 mL of plasma or milk with 1 mL of deionized water.

-

Add 4 mL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

For Low Concentrations (≤ 10 µg/mL):

-

To the collected supernatant, add 5 mL of methylene chloride.

-

Vortex for 30 seconds to extract the acetonitrile.

-

Centrifuge at 1000 x g for 5 minutes.

-

Aspirate and discard the upper organic layer.

-

Use the lower aqueous layer for HPLC analysis.

HPLC Conditions

A column-switching HPLC system is employed for the analysis. The system consists of a pre-column for sample clean-up and an analytical column for separation.

Table 1: HPLC System and Operating Conditions

| Parameter | Condition |

| HPLC System | Column-switching setup |

| Pre-column | 4 cm x 4 mm, RP-18 Lichrosorb |

| Analytical Column | M&S Hypersil (5 µm) |

| Mobile Phase | Acetonitrile-water (1:1) containing tetraoctylammonium bromide, methylamine, and 1.2 mM EDTA sodium salt, pH 8. Addition of 10 mL of ethanol can improve selectivity. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Approximately 50°C[1][2] |

| Detection | UV at 274 nm[1][3] |

| Injection Volume | 100 µL |

Data Presentation

The performance of this HPLC method has been validated for its sensitivity, accuracy, and precision.

Table 2: Method Validation Parameters

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.1 µg/mL in plasma and milk[1] |

| Concentration Range | 0.1 - 100 µg/mL[1] |

| Recovery | > 85%[1] |

| Accuracy (CV) | 1% at 0.1 µg/mL[1] |

| Overall Accuracy and Precision | 1 - 10% in the 0.1-100 µg/mL range[1] |

Signaling Pathway: Mechanism of Action of this compound

This compound, as a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for the determination of this compound.

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for HPLC Analysis of Ro 14-1761 in Bovine Plasma

These application notes provide a detailed protocol for the quantitative analysis of Ro 14-1761, a third-generation cephalosporin, in bovine plasma using high-performance liquid chromatography (HPLC) with UV detection. The described method is sensitive, specific, and suitable for pharmacokinetic studies and residue analysis in cattle.

Introduction

This compound is a cephalosporin antimicrobial with a broad spectrum of activity.[1] Accurate quantification in biological matrices like bovine plasma is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. The following protocol is based on a validated column-switching HPLC method, which allows for direct analysis of plasma samples after a simple protein precipitation step, minimizing sample handling and potential for error.[1][2]

Experimental Workflow

The overall experimental process from sample collection to data analysis is depicted below.

Caption: Workflow from bovine plasma sample preparation to HPLC analysis and final quantification of this compound.

Detailed Experimental Protocol

This protocol is adapted from the method described by Jordan and Ludwig (1986).[1]

Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Tetraoctylammonium bromide

-

Ethanol (HPLC grade)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Water (HPLC grade)

-

Bovine plasma (drug-free for standards and quality controls)

Instrumentation

-

HPLC system with a column-switching device

-

UV-Vis detector

-

Pre-column: Reversed-phase (e.g., LiChrosorb C18, 4 x 4 mm ID)

-

Analytical column: Reversed-phase (e.g., MOS Hypersil C8, 5 µm, 125 x 4 mm ID)

-

Data acquisition and processing software

Sample Preparation

-

Dilution: Dilute the bovine plasma sample with an equal volume of water.

-

Protein Precipitation: Add acetonitrile to the diluted plasma sample.[1][2]

-

Vortexing: Mix the sample thoroughly using a vortex mixer.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the clear supernatant for injection into the HPLC system.

HPLC Conditions

The chromatographic conditions are summarized in the table below.

| Parameter | Specification |

| Mobile Phase | 300 ml Acetonitrile, 1 g tetraoctylammonium bromide, 10 ml ethanol, and 12 ml 0.1 M EDTA (pH 8.0), made up to 1 liter with water.[3] |

| Flow Rate | 1.5 ml/min[3] |

| Column Temperature | 50°C[1][3] |

| Detection | UV at 274 nm[3] |

| Injection Volume | 20-40 µl[3] |

| Internal Standard | An appropriate internal standard should be selected if required for the study. The original method did not specify one for this particular application. |

Calibration and Quantification

Prepare calibration standards by spiking known concentrations of this compound into drug-free bovine plasma. Process these standards using the same sample preparation procedure as the unknown samples. Generate a calibration curve by plotting the peak area of this compound against its concentration. The concentration of this compound in the test samples can then be determined from this curve.

Quantitative Data Summary

The performance of this HPLC method is summarized in the following tables.

Table 1: Method Performance Characteristics

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.1 µg/ml in plasma and milk[1] |

| Concentration Range | 0.1 - 100 µg/ml[1] |

| Accuracy at LOQ | 1%[1] |

| Precision (CV) at LOQ | 10%[1] |

| Overall Accuracy & Precision | 1 - 10% in the concentration range[1] |

| Drug Recovery | > 85%[1] |

Table 2: Chromatographic Parameters

| Parameter | Value |

| Detection Wavelength | 274 nm[3] |

| Column Temperature | 50°C[1][3] |

| Flow Rate | 1.5 ml/min[3] |

Signaling Pathways

As this application note focuses on the analytical quantification of a drug in plasma, there are no biological signaling pathways directly involved in the experimental procedure itself. The mechanism of action of cephalosporins involves the inhibition of bacterial cell wall synthesis, but this is outside the scope of the analytical method described.

Logical Relationships in the Analytical Method

The logic of the column-switching HPLC method is to first capture and concentrate the analyte of interest from a relatively "dirty" sample matrix on a pre-column, while allowing interfering substances to be washed away. The analyte is then eluted from the pre-column onto the analytical column for separation and quantification.

Caption: Logical flow of the column-switching HPLC technique for analyte enrichment and separation.

References

Application Notes and Protocols for the Analysis of Ro 14-1761 in Milk

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic. The monitoring of its residues in milk is crucial to ensure food safety and prevent the development of antibiotic resistance. This document provides a detailed protocol for the sample preparation and analysis of this compound in bovine milk, primarily based on a validated high-performance liquid chromatography (HPLC) method. Additionally, alternative sample preparation techniques commonly employed for veterinary drug residue analysis in milk are discussed.

Primary Method: Protein Precipitation followed by HPLC-UV

This method, adapted from a published study, is a sensitive and specific procedure for the determination of this compound in cow's milk.[1] It involves protein precipitation, an optional concentration step for low-level samples, and quantification by column-switching HPLC with UV detection.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | This compound | [1] |

| Matrix | Bovine Milk | [1] |

| Sample Preparation | Protein Precipitation & Liquid-Liquid Extraction | [1] |

| Analytical Method | Column Switching HPLC-UV | [1] |

| Wavelength | 274 nm | [1] |

| Recovery | > 85% | [1] |

| Limit of Quantification (LOQ) | 0.1 µg/mL | [1] |

| Accuracy (CV%) | 1-10% in the 0.1-100 µg/mL range | [1] |

Experimental Protocol

1. Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Methylene chloride (HPLC grade)

-

Water (deionized or HPLC grade)

-

This compound reference standard

-

Centrifuge tubes (e.g., 15 mL polypropylene)

-

Vortex mixer

-

Centrifuge

-

HPLC system with column switching capabilities and UV detector

2. Sample Preparation

-

For concentrations > 10 µg/mL:

-

Pipette 1 mL of milk into a centrifuge tube.

-

Add 1 mL of water and vortex.

-

Add 2 mL of acetonitrile to precipitate the proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at approximately 2000 x g for 10 minutes.

-

Carefully collect the supernatant for HPLC analysis.

-

-

For concentrations ≤ 10 µg/mL (with concentration step):

-

Follow steps 1-5 from the procedure above.

-

Transfer the supernatant to a new tube.

-

Add 5 mL of methylene chloride to the supernatant.

-

Vortex for 1 minute to extract the acetonitrile.

-

Centrifuge to separate the layers.

-

The upper aqueous layer, now concentrated, is collected for HPLC analysis.[1]

-

3. HPLC-UV Analysis

-

Chromatographic Conditions:

-

Detection: UV at 274 nm[1]

-

Mobile Phase: Requires the addition of ethylenediaminetetraacetic sodium salt (EDTA) at approximately 1.2 mM to prevent adsorption and/or degradation of this compound on the analytical column.[1]

-

Column: Reversed-phase column. The selectivity can be enhanced by heating the column to approximately 50°C.[1]

-

Technique: Column switching is utilized to protect the analytical column from endogenous milk components.[1]

-

Experimental Workflow

Caption: Workflow for this compound sample preparation from milk.

Alternative Sample Preparation Methods

While the protein precipitation method is validated for this compound, other techniques are widely used for the analysis of veterinary drug residues in milk and could be adapted. These methods are particularly useful for multi-residue analysis.

1. Solid-Phase Extraction (SPE)

SPE is a common cleanup technique that can reduce matrix effects and improve sensitivity.[2] Polymeric sorbents are often suitable for extracting a wide range of veterinary drugs from milk.[3]

-

General SPE Protocol Outline:

-

Sample Pre-treatment: Milk is often deproteinized, for example, by adding an acidic solution like EDTA-Na2 + acetic acid, followed by centrifugation.[3]

-

Cartridge Conditioning: The SPE cartridge (e.g., polymeric) is conditioned with methanol and then water.[3]

-

Loading: The supernatant from the pre-treated sample is loaded onto the cartridge.[3]

-

Washing: The cartridge is washed with water and a low percentage of organic solvent (e.g., 10% methanol) to remove interferences.[3]

-

Elution: The analyte of interest is eluted with a suitable organic solvent, such as acetone.[3]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of mobile phase compatible with the analytical instrument.[3]

-

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps. It is widely used for multi-residue analysis of veterinary drugs in various food matrices, including milk.[2][4]

-

General QuEChERS Protocol Outline:

-

Extraction: A milk sample is homogenized and extracted with a solvent, typically acetonitrile.[2]

-

Salting Out: Salts, such as magnesium sulfate, are added to induce phase separation and remove water.[2]

-

Dispersive SPE (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., C18 or PSA) to remove interfering matrix components like lipids and fatty acids.[4]

-

Centrifugation: The sample is centrifuged to pellet the sorbent.

-

Analysis: The final extract is ready for analysis, often by LC-MS/MS.

-

Logical Relationship of Sample Preparation Techniques

Caption: Overview of common sample preparation stages and methods.

The presented protein precipitation method followed by HPLC-UV analysis is a robust and validated approach for the specific determination of this compound in milk. For broader screening of multiple veterinary drug residues, including cephalosporins, more generic methods like SPE and QuEChERS offer effective alternatives that can be coupled with highly sensitive detection techniques like LC-MS/MS. The choice of method will depend on the specific analytical requirements, such as the target analyte(s), required sensitivity, and available instrumentation.

References

- 1. Determination of this compound, a new third-generation cephalosporin, in the plasma and milk of cattle by column switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. amchro.com [amchro.com]

- 4. Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Ro 14-1761 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic. Accurate and precise preparation of analytical standards is fundamental for the reliable quantification of this compound in research, development, and quality control settings. These application notes provide a detailed protocol for the preparation, handling, and quality control of this compound analytical standards.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₁₇H₁₆N₈O₇S₃ |

| Molecular Weight | 540.55 g/mol [1] |

| Appearance | Solid[2] |

| Storage (Powder) | 2 years at -20°C[1][2] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C[1][2] |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents[2] |

Experimental Protocols

Preparation of a 1 mg/mL Stock Standard Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, which can be used for preparing working standards for various analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound analytical standard powder

-

Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

-

Deionized or distilled water, HPLC grade or equivalent

-

Class A volumetric flasks (e.g., 10 mL)

-

Analytical balance

-

Spatula

-

Pipettes

-

Vortex mixer

-

Sonicator

Procedure:

-

Equilibration: Allow the sealed container of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of this compound powder into a clean weighing boat using an analytical balance.

-

Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

-

Dissolution: Add a small volume of DMSO (e.g., 5-7 mL) to the volumetric flask.

-

Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30-60 seconds to aid dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with DMSO.

-

Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled, amber glass vial and store at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

Preparation of Working Standard Solutions for HPLC

This protocol outlines the dilution of the stock solution to prepare working standards for HPLC analysis. For aqueous-based mobile phases, the final diluent should be compatible. It has been noted that this compound can be dissolved in doubly-distilled water for injection.

Materials:

-

1 mg/mL this compound stock solution in DMSO

-

Deionized or distilled water, HPLC grade

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Pipettes

Procedure:

-

Intermediate Dilution (Optional): Depending on the desired final concentrations, an intermediate dilution may be prepared. For example, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with deionized water to obtain a 100 µg/mL solution.

-

Working Standard Preparation: Prepare a series of working standards by further diluting the stock or intermediate solution with deionized water. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with deionized water.

-

Consideration for Adsorption: Be aware that this compound in aqueous solutions may adsorb to glass surfaces. The use of silanized glassware or polypropylene tubes can minimize this effect.

-

Fresh Preparation: It is recommended to prepare fresh working standards daily from the stock solution.

Quality Control Check of Standard Solution

A simple quality control check can be performed using UV-Vis spectrophotometry to verify the concentration of the prepared standard solution. This compound shares the same UV spectrum as ceftriaxone.

Procedure:

-

Dilution: Dilute the stock or a working standard solution to a concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL) using a suitable solvent (e.g., deionized water).

-

UV-Vis Analysis: Scan the diluted solution using a UV-Vis spectrophotometer from 200 to 400 nm.

-

Absorbance Maximum: Determine the wavelength of maximum absorbance (λmax). For ceftriaxone, and therefore likely for this compound, a λmax is expected around 272 nm.

-

Concentration Verification (Optional): If a reference extinction coefficient is available, the concentration can be verified using the Beer-Lambert law (A = εbc).

Visualizations

Caption: Experimental workflow for this compound standard preparation.

References

Determining the Minimum Inhibitory Concentration of Ro 14-1761: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic with potent antibacterial activity.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. The molecular structure of this compound is closely related to ceftriaxone.[2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro.[3] This document provides detailed application notes and standardized protocols for determining the MIC of this compound against a panel of clinically relevant bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Representative MIC Values

While specific MIC data for this compound is not publicly available, the following table provides representative MIC values for other third-generation cephalosporins against common Gram-positive and Gram-negative bacteria. This data serves as a reference for the expected activity of a compound in this class.

| Antimicrobial Agent | Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Ceftriaxone | Escherichia coli | ≤0.004 - 0.5 | - |

| Staphylococcus aureus (methicillin-susceptible) | 2.0 | - | |

| Pseudomonas aeruginosa | 8.0 - 16 | - | |

| Cefotaxime | Escherichia coli | - | ≤0.125 |

| Staphylococcus aureus (methicillin-susceptible) | - | - | |

| Pseudomonas aeruginosa | - | - | |

| Ceftazidime | Escherichia coli | - | 0.25 |

| Staphylococcus aureus (methicillin-susceptible) | - | - | |

| Pseudomonas aeruginosa | 4 | 16 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[4]

Experimental Protocols

The following protocols are based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.

Protocol 1: Preparation of this compound Stock Solution

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Solvent Selection: Based on the solubility of this compound, choose an appropriate solvent for dissolution (e.g., sterile distilled water, DMSO). If a solvent other than water is used, its final concentration in the assay should not exceed 1% and a solvent control should be included.

-

Stock Solution Preparation: Dissolve the weighed this compound in the chosen solvent to achieve a high-concentration stock solution (e.g., 1000 µg/mL).

-

Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution in aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay

-

Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

-

Preparation of Serial Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution (a dilution of the stock solution) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be aided by using a microplate reader.

Mandatory Visualizations

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Signaling pathway of cephalosporin antibacterial action.

References

- 1. This compound|CAS 82502-19-0|DC Chemicals [dcchemicals.com]

- 2. Determination of this compound, a new third-generation cephalosporin, in the plasma and milk of cattle by column switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Residue Analysis of Ro 14-1761 in Food Products

Disclaimer: The following application notes and protocols are primarily based on a published study for the determination of Ro 14-1761 in bovine milk and plasma.[1] Information regarding the analysis of this compound in other food matrices is limited in publicly available scientific literature. The provided general protocols are based on standard methodologies for veterinary drug residue analysis in food and should be validated for specific food matrices.

Introduction

This compound is a third-generation cephalosporin antibiotic.[1] The monitoring of antibiotic residues in food products of animal origin is crucial to ensure consumer safety and to prevent the development of antibiotic resistance. These application notes provide a detailed protocol for the determination of this compound residues in bovine milk, based on a validated high-performance liquid chromatography (HPLC) method.[1] Additionally, a general framework for the analysis of such residues in other food matrices is presented.

Analytical Method for this compound in Bovine Milk

This section details the specific HPLC method developed for the quantification of this compound in cow's milk.[1]

Principle

The method involves protein precipitation from the milk sample, followed by a concentration step for low-level quantification. The determination is performed using a column-switching HPLC system with UV detection.[1]

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methylene chloride

-

Ethylenediaminetetraacetic sodium salt (EDTA)

-

Water (deionized or equivalent)

-

This compound reference standard

Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) with column-switching capability

-

UV detector

-

Analytical column heater

-

Centrifuge

Experimental Protocol

A detailed workflow for the analysis of this compound in milk is provided below.

Step-by-Step Procedure:

-

Sample Preparation: Dilute the milk sample with water.[1]

-

Protein Precipitation: Add acetonitrile to the diluted sample to precipitate the proteins.[1]

-

Centrifugation: Centrifuge the sample to separate the precipitated proteins.[1]

-

Supernatant Collection: Collect the clear supernatant.[1]

-

Concentration (for low concentrations ≤ 10 µg/ml): Extract the acetonitrile from the supernatant using methylene chloride to concentrate the analyte.[1]

-

HPLC Analysis: Inject the supernatant (or the concentrated extract) into the column-switching HPLC system.[1]

-

Chromatographic Conditions:

Quantitative Data

The performance of the described method for the analysis of this compound in bovine milk and plasma is summarized in the table below.[1]

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.1 µg/ml |

| Concentration Range | 0.1 - 100 µg/ml |

| Recovery | > 85% |

| Accuracy | 1% (at 0.1 µg/ml) |

| Precision (CV%) | 10% (at 0.1 µg/ml), 1-10% overall |

General Protocol for Residue Analysis in Other Food Products

While a specific method for this compound in other food matrices was not found, the following general protocol outlines the key steps for developing and validating a method for the analysis of veterinary drug residues in various food products.

Principle

The analysis of drug residues in complex food matrices typically involves sample homogenization, extraction of the analyte, clean-up of the extract to remove interfering substances, and subsequent chromatographic separation and detection.

Experimental Workflow

The logical relationship for developing a residue analysis method is depicted below.

Detailed Steps

-

Sample Homogenization: The food sample (e.g., meat, eggs, honey) should be homogenized to ensure a representative analytical portion.

-

Extraction: The target analyte is extracted from the homogenized sample using a suitable solvent or a combination of solvents. The choice of solvent will depend on the polarity of this compound and the nature of the food matrix.

-

Clean-up: The crude extract is subjected to a clean-up procedure to remove co-extracted matrix components that may interfere with the analysis. Common techniques include:

-

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples.

-

Liquid-Liquid Extraction (LLE): This can be used to partition the analyte of interest from interfering substances.

-

-

Chromatographic Analysis:

-

Liquid Chromatography (LC): LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of cephalosporins due to its high sensitivity and selectivity. HPLC with UV detection can also be used, but may be less sensitive and more prone to interferences.

-

Gas Chromatography (GC): GC is generally not suitable for the direct analysis of cephalosporins due to their low volatility and thermal instability. Derivatization may be required.

-

-

Method Validation: Any newly developed or adapted method must be validated according to international guidelines (e.g., VICH, FDA). Key validation parameters include:

-

Specificity/Selectivity

-

Linearity and Range

-

Accuracy (Recovery)

-

Precision (Repeatability and Reproducibility)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

-

Regulatory Limits

Based on the conducted search, no specific maximum residue limits (MRLs) for this compound in food products have been established by major regulatory bodies such as the FDA or the European Commission.[2][3][4] In the absence of specific limits, regulatory action may be taken at the minimal detectable level of the contaminant.[4]

Conclusion

The provided application notes offer a detailed protocol for the analysis of this compound in bovine milk and a general framework for method development for other food matrices. The HPLC method for milk is well-characterized with good sensitivity, accuracy, and precision.[1] For the analysis of this compound in other food products, a method based on liquid chromatography coupled with mass spectrometry is recommended, and it should be fully validated for the specific matrix of interest. Researchers and drug development professionals should be aware of the limited publicly available data on this compound residues in food and the absence of established regulatory limits.

References

- 1. Determination of this compound, a new third-generation cephalosporin, in the plasma and milk of cattle by column switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Legislation - Food Safety - European Commission [food.ec.europa.eu]

- 3. Europe’s Regulatory Landscape for Food-Grade Chemicals 2025 [decachem.com]

- 4. Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed | FDA [fda.gov]

Application Notes and Protocols for the Determination of Ro 14-1761 using Column Switching HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic with a molecular structure closely related to ceftriaxone. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and residue analysis studies. This document provides a detailed application note and protocol for the analysis of this compound in bovine plasma and milk using a column switching High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique offers the advantage of direct injection of sample extracts, minimizing sample handling and potential for contamination while enhancing selectivity and sensitivity.[1]

The described method utilizes an ion-pair reversed-phase chromatographic separation. A key aspect of this protocol is the addition of ethylenediaminetetraacetic sodium salt (EDTA) to the mobile phase, which is critical for preventing the adsorption and/or degradation of this compound during the chromatographic process.[1] Furthermore, heating the analytical column enhances the selectivity of the separation.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the column switching HPLC method for the determination of this compound.

| Parameter | Plasma | Milk | Reference |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL | [1] |

| Concentration Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | [1] |

| Recovery | > 85% | > 85% | [1] |

| Accuracy (as % Coefficient of Variation) | 1 - 10% | 1 - 10% | [1] |

| Precision (as % Coefficient of Variation) | 1 - 10% | 1 - 10% | [1] |

Experimental Protocols

Sample Preparation

a. For Plasma or Milk Samples (Concentrations > 10 µg/mL):

-

To 1 mL of plasma, add 2 mL of doubly distilled water. For 3 mL of milk, add 6 mL of doubly distilled water.

-

Add 6 mL of acetonitrile to the diluted plasma sample, or 18 mL of acetonitrile to the diluted milk sample.

-

Vortex the mixture thoroughly.

-

Shake the plasma/milk-acetonitrile mixture for 5 minutes using a rotating shaker to ensure complete protein precipitation.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Carefully collect the supernatant for HPLC analysis.

b. For Low Concentration Plasma or Milk Samples (≤ 10 µg/mL):

-

Follow steps 1-5 from the protocol above.

-

To the collected supernatant, add methylene chloride to extract the acetonitrile.

-

Separate the aqueous layer containing the concentrated analyte for HPLC analysis.

HPLC Conditions